2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of two methoxyphenyl groups and a dimethylphenyl group attached to the imidazole ring, making it a highly substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenyl)-4,5-diphenyl-1H-imidazole
- 2-(2,4-Dimethylphenyl)-4,5-bis(4-chlorophenyl)-1H-imidazole
- 2-(2,4-Dimethylphenyl)-4,5-bis(4-nitrophenyl)-1H-imidazole
Uniqueness
2-(2,4-Dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl rings .
Properties
CAS No. |
125701-97-5 |
---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O2/c1-16-5-14-22(17(2)15-16)25-26-23(18-6-10-20(28-3)11-7-18)24(27-25)19-8-12-21(29-4)13-9-19/h5-15H,1-4H3,(H,26,27) |
InChI Key |
GIFQPRNMCCHFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.